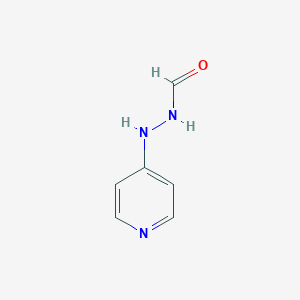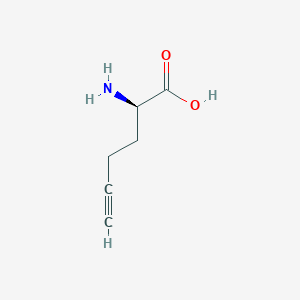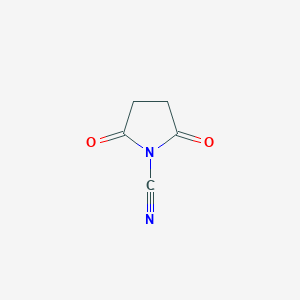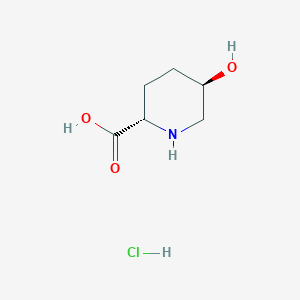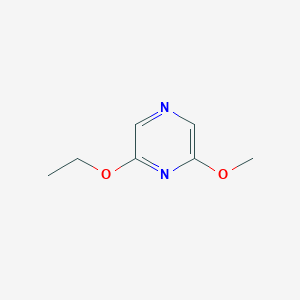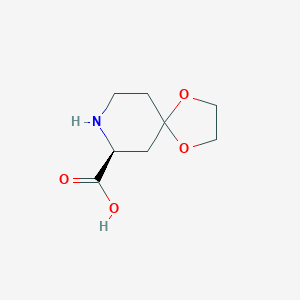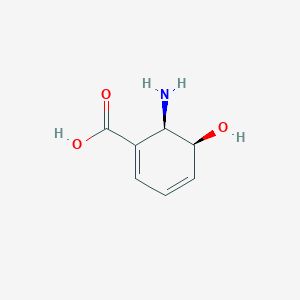
2-((1-Methylpentyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Methylpentyl)amino)acetamide, also known as MPAA, is a chemical compound that has been widely used in scientific research. It is a derivative of acetamide and has been synthesized using various methods. MPAA has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology.
Mechanism Of Action
The mechanism of action of 2-((1-Methylpentyl)amino)acetamide is not fully understood. However, it has been suggested that it may act as a chelating agent, binding to metal ions and facilitating their transport across cell membranes. 2-((1-Methylpentyl)amino)acetamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
2-((1-Methylpentyl)amino)acetamide has been shown to have several biochemical and physiological effects. It has been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2-((1-Methylpentyl)amino)acetamide has been shown to have anti-inflammatory effects and may be beneficial in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
2-((1-Methylpentyl)amino)acetamide has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields and purity. Additionally, it has been shown to have low toxicity and is relatively stable. However, 2-((1-Methylpentyl)amino)acetamide may have limitations in certain experiments due to its potential interactions with other compounds and its variable solubility in different solvents.
Future Directions
There are several future directions for the use of 2-((1-Methylpentyl)amino)acetamide in scientific research. One potential application is in the development of new drugs for the treatment of inflammatory diseases. 2-((1-Methylpentyl)amino)acetamide may also be useful in the preparation of metal complexes with potential applications in catalysis and materials science. Additionally, further studies are needed to fully understand the mechanism of action of 2-((1-Methylpentyl)amino)acetamide and its potential therapeutic effects in different disease models.
Synthesis Methods
The synthesis of 2-((1-Methylpentyl)amino)acetamide involves the reaction of 1-methylpentylamine with acetic anhydride. The resulting product is then treated with hydrochloric acid to yield 2-((1-Methylpentyl)amino)acetamide. This method has been used by several researchers to obtain 2-((1-Methylpentyl)amino)acetamide in high yields and purity.
Scientific Research Applications
2-((1-Methylpentyl)amino)acetamide has been used in various scientific research applications, including as a reagent for the detection of amino acids and proteins. It has also been used as a ligand for the preparation of metal complexes and as a precursor for the synthesis of other compounds.
properties
CAS RN |
135048-42-9 |
|---|---|
Product Name |
2-((1-Methylpentyl)amino)acetamide |
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(hexan-2-ylamino)acetamide |
InChI |
InChI=1S/C8H18N2O/c1-3-4-5-7(2)10-6-8(9)11/h7,10H,3-6H2,1-2H3,(H2,9,11) |
InChI Key |
RCIRNSMWJQGHRI-UHFFFAOYSA-N |
SMILES |
CCCCC(C)NCC(=O)N |
Canonical SMILES |
CCCCC(C)NCC(=O)N |
synonyms |
alpha-methylmilacemide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




